molecular formula C15H23NO3 B2878272 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide CAS No. 1334373-46-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide

Cat. No. B2878272
M. Wt: 265.353
InChI Key: MJBIREKDUJRGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 receptor. This receptor is a member of the transient receptor potential (TRP) family and is involved in the perception of pain and temperature sensation. The TRPV1 receptor is also implicated in various pathological conditions, such as chronic pain, inflammation, and cancer. Therefore, JNJ-17203212 has been investigated as a potential therapeutic agent for these conditions.

Scientific Research Applications

This absence of direct matches might indicate that research specifically targeting N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is scarce or possibly unpublished in the accessible academic databases. Research on benzamide derivatives often explores their roles in medicinal chemistry, materials science, and catalysis, given their versatile chemical frameworks that can be tailored for specific functions.

  • Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, a study described the creation of a highly sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide compounds in enhancing biosensor functionality (Karimi-Maleh et al., 2014).

  • Antibacterial Agents : Research into benzamide derivatives has also extended into creating potent antibacterial agents. A study highlighted the synthesis and characterization of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, which demonstrated improved pharmaceutical properties and potent antistaphylococcal activity (Haydon et al., 2010).

  • Photocatalytic Degradation : Another application of benzamide derivatives is in the field of environmental science, where they are used as supports for photocatalytic degradation. A study explored the use of titanium dioxide-loaded adsorbent supports for the enhanced rate of mineralization of pollutants, indicating the utility of these compounds in environmental remediation efforts (Torimoto et al., 1996).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBIREKDUJRGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide

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